![molecular formula C9H6BrNO2 B2870294 4-(4-bromo-phenyl)-3H-oxazol-2-one CAS No. 35962-11-9](/img/structure/B2870294.png)
4-(4-bromo-phenyl)-3H-oxazol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been reported . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Antimicrobial Agent Development
The bromophenyl group in 4-(4-bromo-phenyl)-3H-oxazol-2-one can be utilized to synthesize derivatives with potential antimicrobial properties. These derivatives can be tested against various bacterial and fungal species to assess their effectiveness. The presence of the oxazole ring, known for its bioactivity, could lead to the development of new antimicrobial agents that address drug-resistant strains of pathogens .
Anticancer Research
This compound’s derivatives have shown promise as antiproliferative agents, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). By modifying the core structure, researchers can create molecules that may inhibit cancer cell growth or induce apoptosis, contributing to the development of novel cancer therapies .
Molecular Docking Studies
4-(4-bromo-phenyl)-3H-oxazol-2-one: and its derivatives can be used in molecular docking studies to predict how the compound interacts with various biological targets. This is crucial in drug design, as it helps identify potential lead compounds for further development into therapeutic agents .
Pharmacological Activity Profiling
The compound can serve as a starting point for synthesizing a range of derivatives with diverse pharmacological activities. By studying these activities, researchers can gain insights into the compound’s mechanism of action and therapeutic potential across different medical conditions .
Material Chemistry
The bromophenyl moiety offers a reactive site for coupling chemistry, which is valuable in material chemistry for creating polymers or small organic molecules. These materials could have applications in electronics, photonics, or as functional coatings .
Synthetic Chemistry Methodology
The compound can be used to develop new synthetic methodologies. For example, its bromine atom can undergo halogen exchange reactions, providing a pathway to synthesize a variety of structurally diverse molecules. This can expand the toolkit available to synthetic chemists for creating complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets involved in these biological processes.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .
Biochemical Pathways
Similar compounds have been shown to interfere with the growth and proliferation of microbial and cancer cells . Therefore, it’s possible that this compound may also affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also have similar effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
properties
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZYIXHKAQQQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-phenyl)-3H-oxazol-2-one | |
CAS RN |
35962-11-9 |
Source
|
Record name | 4-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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